2,6-Di(1H-1,2,4-triazol-1-yl)pyridine
Overview
Description
“2,6-Di(1H-1,2,4-triazol-1-yl)pyridine” is a class of ligands that has been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies . It’s worth noting that due to its relative planarity and the ability to form hydrogen bonds with different targets, it leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives has been established by NMR and MS analysis . Further studies are needed to provide a more detailed molecular structure analysis.Scientific Research Applications
Chemical Synthesis and Complex Formation
Research into compounds structurally related to 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine highlights their importance in the synthesis of complex molecules and coordination compounds. For instance, studies have shown that derivatives of pyridine, when combined with benzimidazole or benzothiazole, exhibit unique chemical properties. These properties are crucial for the formation of complex compounds with varied protonated or deprotonated forms, leading to notable spectroscopic, structural, and magnetic characteristics. The versatility of these compounds is further emphasized by their biological and electrochemical activities, opening avenues for further investigation into analogues currently unknown (Boča, Jameson, & Linert, 2011).
Biological Activity and Drug Development
The triazole derivatives, including structures similar to this compound, play a significant role in drug development due to their diverse biological activities. These activities range from anti-inflammatory and antimicrobial to antitumor and antiviral properties. The success of triazole-based drugs in the pharmaceutical market underscores the ongoing interest in synthesizing and evaluating new triazole derivatives for potential therapeutic uses. This includes efforts to develop more efficient synthesis methods that align with green chemistry principles and address emerging health challenges, such as antibiotic resistance and neglected diseases (Ferreira et al., 2013).
Optical Sensors and Material Science
Derivatives of pyrimidine and triazole, akin to this compound, are increasingly utilized in the development of optical sensors due to their ability to form coordination and hydrogen bonds. These properties make them suitable for sensing applications, further underscoring the relevance of such compounds in both medicinal and non-medicinal fields, such as analytical chemistry for the detection of various ions and species (Jindal & Kaur, 2021).
Catalysis and Organic Synthesis
The study and application of heterocyclic N-oxide derivatives, which are structurally or functionally related to this compound, have demonstrated significant utility in organic synthesis, catalysis, and medicinal applications. Their involvement in the formation of metal complexes and catalyst design highlights the dynamic potential of these compounds in advancing synthetic methodologies and developing new therapeutic agents with anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine are d and f metal coordination complexes . This compound acts as a ligand, binding to these metal complexes and influencing their behavior .
Mode of Action
This compound interacts with its targets through the formation of supramolecular self-assemblies . It is a versatile terdentate ligand, meaning it can bind to a central metal atom in three places . This allows it to form stable complexes with a wide range of metals .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the metal coordination complexes it targets . These complexes play roles in various biochemical processes, including catalysis, enzyme inhibition, and photochemistry .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its ability to form hydrogen bonds with different targets. This property can improve the compound’s pharmacokinetics, pharmacological properties, and toxicological profile.
Result of Action
The action of this compound results in the formation of dendritic and polymeric networks . These structures have potential applications in materials science, including the creation of polymers, dendrimers, and gels .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the solubility of the compound in organic diluents can affect its efficiency as a ligand . Additionally, the compound’s photovoltaic potential and its interactions with anions can also be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
2,6-Di(1H-1,2,4-triazol-1-yl)pyridine plays a crucial role in biochemical reactions, particularly as a ligand in metal coordination complexes. It interacts with various enzymes, proteins, and other biomolecules through its nitrogen atoms, which can form coordination bonds with metal ions. This compound has been studied for its ability to inhibit enzymes such as aromatase, where the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cytochrome P450 . Additionally, it has shown potential in forming supramolecular assemblies and dendritic networks, which can be utilized in catalysis and molecular recognition .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit cytotoxic activity against certain cancer cell lines, such as MCF-7, Hela, and A549, by interfering with cell proliferation and inducing apoptosis . The compound’s ability to form hydrogen bonds with different cellular targets enhances its pharmacokinetic and pharmacological properties, making it a promising candidate for anticancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through coordination and hydrogen bonding. The nitrogen atoms in the 1,2,4-triazole rings bind to metal ions, such as iron in the heme moiety of cytochrome P450, inhibiting enzyme activity . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. The compound’s ability to form stable complexes with metal ions also contributes to its role in catalysis and molecular recognition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that the compound maintains its cytotoxic activity over extended periods, while in vivo studies are needed to further understand its long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown promising therapeutic effects, particularly in inhibiting tumor growth. At higher doses, toxic or adverse effects have been observed, including potential damage to normal cells and tissues . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s ability to form coordination complexes with metal ions plays a significant role in its metabolism, affecting metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, with potential implications for its role in enzyme inhibition and cellular processes
Properties
IUPAC Name |
2,6-bis(1,2,4-triazol-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N7/c1-2-8(15-6-10-4-12-15)14-9(3-1)16-7-11-5-13-16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOIBUMMJBNCGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=NC=N2)N3C=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476092 | |
Record name | 2,6-Bis(1H-1,2,4-triazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39242-18-7 | |
Record name | 2,6-Bis(1H-1,2,4-triazol-1-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39242-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Bis(1H-1,2,4-triazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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